![molecular formula C8H4F9NO5S B13930979 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 252937-66-9](/img/structure/B13930979.png)
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a fluorinated organic compound. It is characterized by the presence of a nonafluorobutane sulfonyl group attached to a pyrrolidine-2,5-dione structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of nonafluorobutanesulfonyl fluoride with pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Nonafluorobutanesulfonyl fluoride+Pyrrolidine-2,5-dione→this compound
Industrial Production Methods
On an industrial scale, the production of this compound involves the anodic fluorination of sulfolene, followed by the reaction with pyrrolidine-2,5-dione. The process is optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The nonafluorobutane sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols yield nonafluorobutanesulfonate esters .
科学研究应用
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylation reagent to introduce sulfonyl groups into organic molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves the interaction of the nonafluorobutane sulfonyl group with various molecular targets. The compound acts as a strong electrophile, facilitating nucleophilic substitution reactions. The electron-withdrawing nature of the nonafluorobutane group enhances the reactivity of the compound, making it a valuable reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Nonafluorobutanesulfonyl fluoride: This compound is similar in structure and reactivity, often used as a precursor in the synthesis of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione.
Perfluorobutanesulfonimide: Another fluorinated compound with similar applications in organic synthesis.
Perfluoro-1-butanesulfonyl fluoride: Used in similar sulfonylation reactions.
Uniqueness
This compound is unique due to the presence of both the nonafluorobutane sulfonyl group and the pyrrolidine-2,5-dione structure. This combination imparts distinct chemical properties, making it highly reactive and versatile in various applications.
属性
CAS 编号 |
252937-66-9 |
|---|---|
分子式 |
C8H4F9NO5S |
分子量 |
397.17 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C8H4F9NO5S/c9-5(10,7(13,14)15)6(11,12)8(16,17)24(21,22)23-18-3(19)1-2-4(18)20/h1-2H2 |
InChI 键 |
YUOCJTKDRNYTFJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
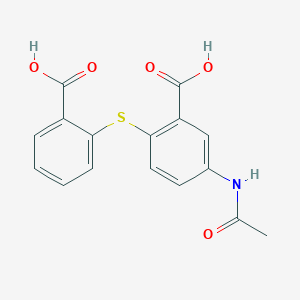
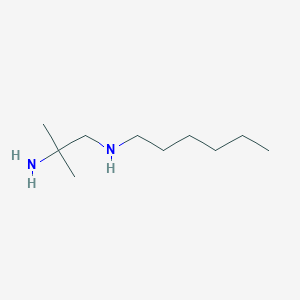
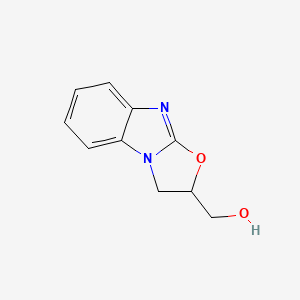
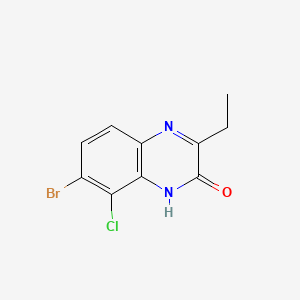
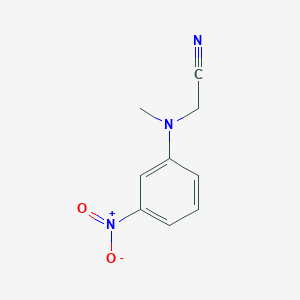
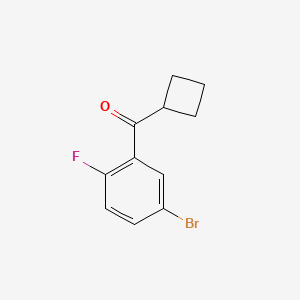
![2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13930929.png)
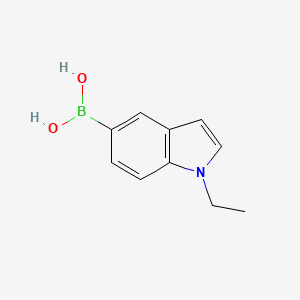

![5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene](/img/structure/B13930950.png)

![9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13930955.png)
![5-Chlorobenzo[d]thiazol-7-amine](/img/structure/B13930966.png)
